molecular formula C12H14ClNO4S B4930758 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide

Cat. No. B4930758
M. Wt: 303.76 g/mol
InChI Key: KNBGOAHIOBHBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves key steps that often include reactions of chlorophenol with various acyl chlorides or other acetamide precursors in the presence of organic solvents and catalysts. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol with N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline in tetrahydrofuran (THF) as the solvent, in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).

Mechanism of Action

The mechanism of action of this compound is unknown due to the lack of studies .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-9-1-3-11(4-2-9)18-7-12(15)14-10-5-6-19(16,17)8-10/h1-4,10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBGOAHIOBHBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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